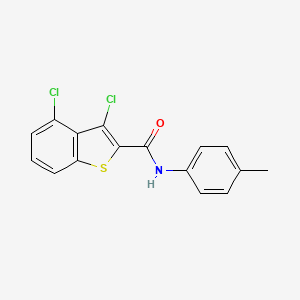
3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide: is a synthetic organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions of the benzene ring, a methyl group at the 4 position of the phenyl ring, and a carboxamide group attached to the benzothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorothiophene.
Introduction of Chlorine Atoms: Chlorination of the benzothiophene core at the 3 and 4 positions can be achieved using reagents like chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Attachment of Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the amide nitrogen with a 4-methylphenyl group, which can be achieved using appropriate aryl halides and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Substitution: The chlorine atoms at the 3 and 4 positions can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Drug Development:
Medicine:
Pharmacology: The compound can be investigated for its pharmacological properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry:
Agriculture: It can be used in the development of agrochemicals, such as herbicides or fungicides.
Electronics: The compound can be explored for its electronic properties, making it suitable for use in organic electronics or optoelectronic devices.
作用機序
The mechanism of action of 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects can be attributed to its ability to form stable complexes with these targets, altering their conformation and function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
- 3,4-dichloro-N-(3-chloro-4-methylphenyl)benzamide
- 2,4-dichloro-N-(3-chloro-phenyl)-benzamide
- 2,4-dichloro-N-(2-chloro-4-trifluoromethyl-phenyl)-benzamide
Comparison:
- Structural Differences: While these compounds share the dichlorobenzamide core, they differ in the substitution pattern on the phenyl ring and the presence of additional functional groups.
- Unique Properties: 3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene moiety, which imparts distinct electronic and steric properties, influencing its reactivity and interactions with molecular targets.
- Applications: The unique structure of this compound makes it suitable for applications that require specific electronic properties, such as in organic electronics or as a ligand in catalysis.
特性
分子式 |
C16H11Cl2NOS |
|---|---|
分子量 |
336.2 g/mol |
IUPAC名 |
3,4-dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11Cl2NOS/c1-9-5-7-10(8-6-9)19-16(20)15-14(18)13-11(17)3-2-4-12(13)21-15/h2-8H,1H3,(H,19,20) |
InChIキー |
YBDKUPLFKIDGON-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698240.png)
![methyl 4-{(Z)-[2-(4-chloro-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11698246.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide](/img/structure/B11698248.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11698253.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11698257.png)
![Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11698258.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11698262.png)
![Methyl 4-{2-[(3-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B11698266.png)

![N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11698272.png)
![N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11698282.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11698286.png)

